
DL-Adrenaline
Overview
Description
DL-Adrenaline (CAS 329-63-5), also known as (±)-epinephrine hydrochloride, is a racemic mixture of the enantiomers D- and L-adrenaline. It is a sympathomimetic amine that activates adrenergic receptors (α and β subtypes) and elevates intracellular cAMP via the cAMP/PKA pathway . Structurally, it consists of a catechol moiety (benzene ring with two hydroxyl groups) linked to an ethylamine side chain with a hydroxyl group and a methylamino group. Key applications include:
- Stem Cell Research: Enhances differentiation of embryonic stem cells (ESCs) into Pdgfrα+ primitive endoderm-like cells, increasing yield by 206% in serum-free media when combined with Fgf4, RA, and Chir .
- Molecular Imprinting: Used as a template in thermo-responsive polymers (e.g., PNIPAm hydrogels) for selective molecular recognition .
- Physiological Studies: Demonstrates vasoconstrictive and intraocular pressure-lowering effects, with deuterated analogs showing nearly identical blood pressure elevation .
Preparation Methods
Traditional Non-Stereoselective Hydrogenation of Adrenalone
The most established industrial method for DL-Adrenaline synthesis involves the non-stereoselective hydrogenation of 3',4'-dihydroxy-2-N-methylaminoacetophenone (adrenalone). This substrate, derived from catechol derivatives, undergoes catalytic hydrogenation to produce racemic adrenaline .
Reaction Mechanism and Conditions
Adrenalone contains a ketone group at the β-carbon position, which is reduced to a secondary alcohol during hydrogenation. The absence of chiral catalysts or ligands ensures equal formation of both enantiomers, resulting in a racemic mixture. Typical reaction conditions include:
-
Catalyst : Non-chiral catalysts such as Raney nickel or palladium on charcoal.
-
Temperature : 40–80°C, with optimal yields observed at 60°C .
The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential electron transfer to the ketone group. The lack of enantiomeric control leads to a 50:50 mixture of D- and L-adrenaline.
Post-Hydrogenation Processing
After hydrogenation, the crude product is acidified with sulfuric or hydrochloric acid to pH 1–3, precipitating adrenaline as a sulfate or hydrochloride salt. Filtration and recrystallization yield this compound with ~98% chemical purity . Notably, this method avoids costly enantiomeric separation steps, making it economically viable for large-scale production.
Chemical Synthesis from 3,4-Dihydroxyphenacyl Chloride
An alternative route, described in patent WO2009004593A2, synthesizes this compound from 3,4-dihydroxyphenacyl chloride through a two-step process involving nucleophilic substitution and hydrogenation .
Step 1: Formation of N-Methyl Benzyl Amine Intermediate
3,4-Dihydroxyphenacyl chloride reacts with N-methyl benzyl amine in aprotic solvents such as dimethylformamide (DMF) or acetonitrile at 0–30°C. This nucleophilic substitution replaces the chloride with the amine group, forming a secondary amine intermediate .
Step 2: Acidic Hydrogenation
The intermediate undergoes hydrogenation under acidic conditions (pH 1–3) using palladium on charcoal as the catalyst. Key parameters include:
Hydrogenation reduces the ketone to a secondary alcohol while simultaneously cleaving the benzyl protecting group, yielding racemic adrenaline. Post-reaction evaporation and crystallization in methanol-water mixtures afford this compound sulfate with 75% overall yield and >98% purity .
Comparative Analysis of Preparation Methods
Industrial Considerations and Challenges
Catalyst Efficiency and Cost
Non-stereoselective hydrogenation relies on inexpensive catalysts but requires higher hydrogen pressures and longer reaction times. In contrast, the chemical synthesis route uses palladium-based catalysts, which are costlier but enable faster conversions .
Purification and Byproduct Management
Both methods generate byproducts such as over-reduced amines or residual solvents. Acidic workups and recrystallization are critical for achieving pharmaceutical-grade purity. For instance, treatment with activated charcoal removes colored impurities, while methanol-water crystallization enhances product homogeneity .
Chemical Reactions Analysis
Oxidation Reactions
DL-Adrenaline undergoes oxidation primarily at its catechol moiety (3,4-dihydroxyphenyl group), forming adrenochrome. Key pathways include:
Table 1: Thermodynamic and kinetic parameters for adrenaline’s reactions with - OOH
Mechanism | Environment | ΔG (kcal/mol) | Rate Constant (M⁻¹s⁻¹) | Contribution (%) |
---|---|---|---|---|
HT (Site 4a) | Pentyl ethanoate | -16.92 | 9.5 × 10⁸ | 96.87 |
SPLET | Water (pH 7.4) | 1.8 | 7.4 × 10⁹ | 95.11 |
SET | Water | >31 | Negligible | 0 |
Data derived from density functional theory calculations .
Reduction Reactions
Reductive pathways convert this compound to dihydroxyphenylalanine (DOPA) via:
-
Sodium borohydride (NaBH₄) : Reduces the ketone group to a secondary alcohol.
-
Enzymatic reduction by aldo-keto reductases , though this is less common than oxidative metabolism .
Substitution Reactions
Substitution occurs at hydroxyl or amine groups under specific conditions:
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms ester derivatives at phenolic -OH groups.
-
Alkylation : Methyl iodide substitutes the amine hydrogen, yielding N-methyl derivatives.
Table 2: Major substitution products
Reagent | Site Modified | Product | Yield (%) |
---|---|---|---|
Acetyl chloride | Catechol -OH | 3,4-Diacetyl adrenaline | 78 |
Methyl iodide | Primary amine | N-Methyladrenaline | 65 |
Metabolic Degradation
This compound is catabolized via two enzymatic pathways:
-
Catechol-O-Methyltransferase (COMT) : Transfers a methyl group to the 3-hydroxyl, forming metanephrine (ΔG = -6.17 kcal/mol) .
-
Monoamine Oxidase (MAO) : Oxidative deamination produces 3,4-dihydroxymandelic acid, which is further oxidized to vanillylmandelic acid (VMA) .
Key metabolic intermediates :
-
Normetanephrine (COMT product)
-
3,4-Dihydroxyphenylglycol (MAO product)
-
VMA (final urinary metabolite)
Radical Scavenging Mechanisms
This compound neutralizes reactive oxygen species via:
-
Copper Chelation : Forms bidentate complexes with Cu(II) at physiological pH (ΔG° = -13.56 kcal/mol for O7a/N9 sites), inhibiting Fenton reactions .
-
Peroxyl Radical Neutralization : Rate constants for - OOH scavenging are 9.5× higher in water than lipids due to SPLET dominance .
Branching ratios of scavenging pathways (pH 7.4):
-
SPLET: 95.11% (adrenaline), 68.86% (noradrenaline)
-
HT: ≤4.59%
These reactions underpin this compound’s dual role as a neurotransmitter and antioxidant, with implications for managing oxidative stress in biological systems .
Scientific Research Applications
Medical Applications
DL-Adrenaline is primarily recognized for its therapeutic roles in emergency medicine and chronic conditions.
Emergency Medicine
- Cardiac Arrest : this compound is administered during cardiopulmonary resuscitation (CPR) to enhance the rate of return of spontaneous circulation (ROSC). A meta-analysis indicated that adrenaline administration during CPR significantly increases ROSC rates compared to non-adrenaline treatment.
- Anaphylaxis : It serves as a first-line treatment for severe allergic reactions. This compound rapidly reverses airway constriction and reduces vascular permeability, making it essential in managing anaphylactic shock.
- Asthma Management : The compound acts as a bronchodilator by relaxing bronchial smooth muscle through β2-adrenergic receptor activation, proving effective in acute asthma attacks.
Chronic Conditions
- Metabolic Regulation : Recent studies have highlighted this compound's role as a metabolic hormone that aids in mobilizing energy stores, particularly during hypoglycemic episodes .
Scientific Research Applications
This compound is extensively used in scientific research across various disciplines.
Chemistry
- Analytical Chemistry : It is utilized as a standard for calibrating instruments and validating analytical methods due to its well-characterized properties.
Biology
- Neurotransmission Studies : Researchers investigate this compound's role in neurotransmission and its effects on different biological systems, including stress response mechanisms.
- Physiological Effects : Studies focus on its impact on cardiovascular responses, including improvements in cerebral blood flow during low systemic blood flow conditions.
High-Dose Epinephrine in Cardiac Arrest
A study involving four patients who received high doses of epinephrine during cardiac arrest showed that all developed perfusing rhythms within five minutes, with systolic blood pressures ranging from 134 to 220 mm Hg. Despite severe brain injury due to prolonged cardiac arrest, the study suggested that higher doses might improve resuscitation rates after prolonged cardiac arrest .
Cardiovascular Crisis Post-Injection
In another case study, a patient experienced a cardiovascular crisis following local infiltration of epinephrine during surgery. The rapid onset of ventricular arrhythmias necessitated immediate resuscitation efforts, illustrating the compound's potent effects and the need for careful dosage management in clinical settings .
Data Tables
Application Area | Specific Use | Mechanism of Action |
---|---|---|
Emergency Medicine | Cardiac Arrest | Increases ROSC rates during CPR |
Anaphylaxis | Reverses airway constriction | |
Asthma Management | Bronchodilation via β2 receptor activation | |
Scientific Research | Analytical Chemistry | Standard for calibration and validation |
Neurotransmission Studies | Investigates effects on neurotransmission | |
Physiological Studies | Examines cardiovascular responses |
Mechanism of Action
DL-Adrenaline exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors located on the surface of target cells. There are two main types of adrenergic receptors: alpha (α) and beta (β) receptors. This compound activates both types, leading to a cascade of intracellular events:
Alpha Receptors: Activation causes vasoconstriction, increasing blood pressure.
Beta Receptors: Activation leads to increased heart rate, bronchodilation, and enhanced glucose metabolism.
The binding of this compound to these receptors triggers the activation of adenylate cyclase, which converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This secondary messenger then activates protein kinase A, leading to various physiological responses.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
L-Epinephrine (Adrenaline)
Noradrenaline (Norepinephrine)
Isoproterenol
Deuterated this compound
Key Research Findings and Discrepancies
- Receptor Binding Specificity: this compound binds non-specifically to adrenoceptors, uptake sites, and enzymes, complicating binding assays. Antagonists like ³H-alprenolol provide more specific receptor labeling .
- Therapeutic Preference : L-Epinephrine is clinically favored over this compound due to its enantiomeric purity and higher β2-receptor efficacy .
- CAS Number Ambiguity: this compound hydrochloride is listed as CAS 329-63-5 , while another source cites CAS 329-65-7 for the free base , highlighting the need for verification in procurement.
Biological Activity
DL-Adrenaline, also known as epinephrine, is a potent endogenous catecholamine that plays a critical role in the body's response to stress and various physiological processes. This article delves into its biological activity, mechanisms of action, therapeutic uses, and potential adverse effects based on diverse research findings.
This compound primarily exerts its effects through the activation of adrenergic receptors, which are categorized into alpha (α) and beta (β) subtypes. The binding of adrenaline to these receptors triggers various intracellular signaling pathways that lead to physiological responses.
- Beta-adrenergic Receptors : These receptors are predominantly involved in mediating cardiovascular effects such as increased heart rate and contractility. They also play a significant role in metabolic processes, including the stimulation of glucagon secretion from pancreatic alpha cells. The mechanism involves an elevation of intracellular calcium levels () and activation of protein kinase A (PKA) pathways, which are crucial for glucagon release during hypoglycemic conditions .
- Alpha-adrenergic Receptors : Activation of these receptors is associated with vasoconstriction and increased peripheral resistance. This action contributes to the elevation of blood pressure during stress responses .
Biological Effects
-
Cardiovascular Effects :
- This compound is known to improve regional cerebral blood flow (CBF) during low systemic blood flow conditions, enhancing cerebral oxygenation and metabolism .
- In resuscitation scenarios, it has been shown to significantly increase the rate of return of spontaneous circulation (ROSC) in out-of-hospital cardiac arrest (OHCA) patients .
- Metabolic Effects :
-
Respiratory Effects :
- The compound acts as a bronchodilator by relaxing bronchial smooth muscle through β2-adrenergic receptor activation, making it a critical component in treating conditions such as asthma and anaphylaxis.
Therapeutic Applications
This compound is widely used in clinical settings for various indications:
- Cardiac Arrest : It is administered during cardiopulmonary resuscitation (CPR) to enhance ROSC rates. A meta-analysis indicated that adrenaline administration during CPR significantly increases ROSC compared to non-adrenaline treatment .
- Anaphylaxis : As a first-line treatment for severe allergic reactions, it rapidly reverses airway constriction and reduces vascular permeability.
- Asthma Management : Its bronchodilatory properties make it effective in managing acute asthma attacks.
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of this compound:
Adverse Effects
While this compound is effective, it is not without risks:
- Neurological Outcomes : Some studies suggest that while adrenaline increases ROSC rates, it may adversely affect long-term neurological outcomes due to potential ischemic injuries during resuscitation efforts .
- Cardiovascular Risks : High doses can lead to arrhythmias, hypertension, and other cardiovascular complications.
Q & A
Basic Research Questions
Q. What experimental models are utilized to investigate DL-Adrenaline’s kinase inhibition properties?
Methodological Answer:
- The SPHINKS cell-based assay is a primary model for evaluating intermediate-selective kinase inhibition. This assay uses HEK293 cells with dual-inducible expression of FLAG-tagged DYRK1A and TAU (a substrate). Doxycycline controls DYRK1A expression, while Shield-1 stabilizes TAU via FKBP12 fusion .
- Key steps: (1) Induce kinase and substrate expression; (2) apply this compound during the folding process; (3) quantify inhibition via phosphorylation assays (e.g., immunoblotting). Control experiments should exclude off-target effects by testing related kinases (e.g., DYRK family members) .
Q. How does this compound interact with adrenergic receptors, and what experimental methods validate this?
Methodological Answer:
- This compound (as a β-adrenergic agonist) activates cAMP/PKA pathways. Receptor specificity is validated using competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP accumulation in transfected HEK293 cells) .
- Dose-response curves (e.g., EC₅₀ values) differentiate its potency at α₁-, β₁-, and β₂-adrenergic receptors. Orthogonal validation via knockout models (e.g., CRISPR-edited receptor-null cells) confirms receptor-dependent effects .
Q. What structural features of this compound underpin its pharmacological activity?
Methodological Answer:
- This compound’s catechol group (3,4-dihydroxyphenyl) enables receptor binding, while the ethanolamine side chain influences stereoselectivity. Structural analogs (e.g., deuterated isotopes) are used in mass spectrometry to track metabolic stability .
- Computational modeling (e.g., molecular docking) identifies key residues (e.g., Ser203/Ser207 in β₂ receptors) for binding. Comparative studies with enantiomers (L/D-Adrenaline) clarify stereochemical impacts on activity .
Advanced Research Questions
Q. How can combinatorial screening approaches optimize this compound’s efficacy in stem cell differentiation?
Methodological Answer:
- Factorial design screens test this compound alongside signaling modulators (e.g., 8Br-cAMP, Fgf4, RA). For example, serum-free media with this compound (1–10 µM), Chir (5 µM), and RA (10 nM) enhance Pdgfrα+ embryoid body (EB) yields .
- Synergy analysis: Use Bliss independence or Chou-Talalay models to quantify combinatorial effects. Monitor viability (EB size) and differentiation markers (flow cytometry for Pdgfrα+) .
Q. How can researchers resolve contradictions between this compound’s receptor activation and observed cellular outcomes (e.g., proliferation vs. differentiation)?
Methodological Answer:
- Contradictions arise when receptor activation (e.g., β-adrenergic) does not align with functional outcomes (e.g., Pdgfrα+ differentiation without proliferation). Address this via:
- Time-course experiments : Separate acute (cAMP/PKA) vs. chronic effects (gene expression).
- Proliferation assays : Use EdU incorporation or live-cell imaging to exclude mitogenic bias .
- Pathway inhibition : Apply PKA inhibitors (e.g., H89) to isolate cAMP-dependent mechanisms .
Q. What methodologies assess this compound’s role in modulating gene expression during spermiogenesis or embryogenesis?
Methodological Answer:
- Gene targeting : Use CRISPR/Cas9 in mouse models to knockout adrenergic receptors and assess this compound’s impact on spermiogenesis markers (e.g., Iqcg protein via Western blot) .
- Single-cell RNA-seq : Profile Pdgfrα+ EBs treated with this compound to identify upregulated pathways (e.g., Wnt/β-catenin). Validate with qPCR for PrE lineage genes (e.g., Gata6) .
Q. Data Analysis & Contradiction Management
Q. How should researchers handle variability in this compound’s dose-dependent effects across studies?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies (e.g., EC₅₀ values for receptor activation) to identify consensus ranges. Use standardized protocols (e.g., consistent cell lines, serum-free conditions) .
- Sensitivity analysis : Test this compound under varying pH/temperature conditions to assess stability. LC-MS quantifies degradation products that may skew results .
Q. Ethical & Biosafety Considerations
Q. What biosafety measures are critical when using this compound in gene-editing studies?
Methodological Answer:
- Containment : Use dual-inducible systems (e.g., doxycycline/Shield-1) to prevent unintended gene expression. Monitor strains for off-target mutations via whole-genome sequencing .
- Distribution protocols : Share DNA constructs (e.g., DYRK1A plasmids) instead of live organisms. Consult biosafety committees for risk assessments .
Properties
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWMZQNUQWSLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858965 | |
Record name | (+/-)-Adrenaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Racepinephrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11124 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
329-65-7 | |
Record name | (±)-Adrenaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Racepinephrine [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Racepinephrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11124 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+/-)-Adrenaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RACEPINEPHRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0L9S3J0F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Oxidized-adrenal-ferredoxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062515 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.